2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCFAYANMHNCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol typically involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then subjected to reduction and subsequent reaction with ethylene oxide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, aminophenyl derivatives, and oxidized forms of the original compound .
Scientific Research Applications
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol has applications in biology and medicine, specifically as an enzyme inhibitor.
Tetrazole Derivatives in Research
Tetrazole derivatives, including compounds structurally related to this compound, have garnered interest in various scientific applications:
- P-gp Inhibitory Effect Tetrazoles with dimethoxyphenyl moieties have demonstrated potential as P-glycoprotein (P-gp) inhibitors . Specifically, tetrazoles 2, 3, 6, and 7 have shown low micromolar range EC50 values (0.14 and 0.55 μM) .
- Angiotensin-II Receptor Antagonists Tetrazole derivatives have been evaluated as angiotensin-II receptor antagonists .
- Phosphodiesterase 4D (PDE4D) Inhibitors Research indicates that the PDE4D gene is a consistent target in genome-wide association studies . Certain compounds with alcohol groups have demonstrated good PDE4D potency and selectivity .
- Acetylcholinesterase Inhibitors Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity .
Alcohol Reduction
The reduction of carbonyl groups to secondary alcohol groups can be achieved using sodium borohydride in ethanol . For example, the reduction of 11 to secondary alcohol 12 using NaBH4 in ethanol resulted in a 57% yield .
Mechanism of Action
The mechanism of action of 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase, affecting the metabolism of neurotransmitters like dopamine and serotonin.
Anti-inflammatory Action: Inhibits cyclooxygenase, reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative damage
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol to analogous compounds, emphasizing structural variations, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocycle Core :
- Tetrazole vs. Triazole : Tetrazoles (4N) are more electron-deficient than triazoles (3N), affecting aromatic stability and reactivity. Tetrazoles are often used as carboxylic acid bioisosteres, while triazoles are prevalent in click chemistry and kinase inhibitors .
- Substituent Effects :
- 4-Aminophenyl: Enhances hydrogen-bonding and conjugation (vs. 4-methoxyphenyl in or 2-chlorophenyl in ). The –NH₂ group may participate in covalent bonding or serve as a directing group in synthesis.
- Ethanol Moiety: Provides a hydroxyl group for derivatization (e.g., ester formation) and improves aqueous solubility compared to non-polar substituents like thioethers .
Biological and Chemical Behavior: Electron-Donating vs. In contrast, the 2-chlorophenyl group in ’s derivative introduces electron-withdrawing effects, possibly altering binding affinity . Metal Coordination: Pyridinyl-substituted tetrazoles () exhibit strong coordination with transition metals (e.g., Cu²⁺), useful in catalytic or therapeutic applications. The 4-aminophenyl group may similarly coordinate but with distinct geometry .
Synthetic Routes: Alkylation of tetrazole precursors (e.g., 5-(4-aminophenyl)-2H-tetrazole) with halogenated alcohols is a plausible route, as seen in and . Triazole derivatives () often involve cycloaddition or thioalkylation .
Table 2: Physicochemical Data (Representative Examples)
Biological Activity
The compound 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol, a derivative of tetrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and relevant studies.
Chemical Structure
The structure of this compound features a tetrazole ring, which contributes to its biological activity through various interactions with biological targets. The presence of the amino group enhances its solubility and potential interactions with enzymes and receptors.
1. Antimicrobial Activity
Tetrazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds with tetrazole moieties exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
2. Anticancer Activity
Research indicates that tetrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on several cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM.
3. Anti-inflammatory Effects
The anti-inflammatory potential of tetrazole derivatives has also been documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic effects in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound might modulate receptor activities, particularly those related to pain and inflammation.
- Cellular Uptake : The ethanol moiety enhances solubility and cellular uptake, facilitating its bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions:
- Starting Materials : 4-Aminobenzaldehyde and hydrazine derivatives.
- Reaction Conditions : The reaction is usually carried out in an ethanol solvent at elevated temperatures.
- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Research Findings
Recent studies have expanded the understanding of the pharmacological potential of this compound:
- A study published in Pharmaceutical Methods highlighted the diverse biological activities associated with substituted tetrazole compounds, emphasizing their role in drug development .
- Another investigation focused on the docking studies that elucidated how tetrazole derivatives interact with target proteins at the molecular level .
Q & A
Q. What are the standard synthetic routes for 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol?
The synthesis typically involves alkylation or condensation reactions. For example:
- Method A : Reacting 5-(4-aminophenyl)-1H-tetrazole with 2-chloroethanol in ethanol under reflux with potassium carbonate as a base. The crude product is recrystallized from ethanol .
- Method B : Utilizing hydrazine hydrate and KOH in ethanol under reflux for cyclization, followed by acidification with HCl and recrystallization .
- Yields vary (50–75%) depending on substituent effects and reaction time.
Q. How is the compound characterized post-synthesis?
Standard analytical techniques include:
- 1H NMR : To confirm the presence of the ethanol moiety (δ ~3.8–4.2 ppm for -CH2OH) and aromatic protons (δ ~6.8–7.5 ppm) .
- IR Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (N-H stretch of amine), ~1600 cm⁻¹ (tetrazole ring), and ~1050 cm⁻¹ (C-O stretch) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C9H10N4O) and fragmentation patterns for tetrazole derivatives .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol is widely used due to the compound’s moderate solubility. For higher purity, mixed solvents (e.g., ethanol-DMF) are recommended for derivatives with bulky substituents .
Advanced Questions
Q. How can regioselectivity challenges in tetrazole alkylation be addressed?
The 2H-tetrazole isomer is favored in alkylation due to steric and electronic factors. Key strategies include:
- NMR Analysis : 13C NMR (CDCl3) shows distinct signals for N-2 (δ ~160–165 ppm) vs. N-1 alkylation .
- Base Selection : Potassium carbonate promotes N-2 selectivity, while stronger bases (e.g., NaH) may lead to side reactions .
- Computational Modeling : DFT studies predict thermodynamic stability of the 2H-isomer by ~5 kcal/mol .
Q. What strategies improve yields in amino-functionalized derivatives?
Conflicting data exists:
- Catalyst Choice : HCl catalysis () achieves 70% yield for 5-(4-aminophenyl)thiadiazole, whereas KOH () results in lower yields (~50%) due to byproduct formation.
- Reaction Time : Extended reflux (7+ hours) is critical for complete cyclization but risks decomposition .
- Table 1 : Comparison of methods:
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl | Ethanol | 7 | 70 | |
| KOH | Ethanol | 5 | 50 |
Q. How can biological activity be evaluated for this compound?
While direct studies are limited, analogous compounds (e.g., 5-(4-aminophenyl)-1,3,4-thiadiazole) show antitumor activity via:
- In vitro assays : MTT tests on cancer cell lines (e.g., prostate/breast) to measure IC50 values .
- SAR Studies : Modifying the ethanol moiety to ester or ether derivatives enhances bioavailability .
- Docking Studies : The tetrazole ring interacts with COX-2 active sites, suggesting anti-inflammatory potential .
Q. What are common pitfalls in functionalizing the ethanol group?
- Oxidation Risk : The -CH2OH group may oxidize to carboxylic acid under strong oxidizing conditions (e.g., CrO3). Use mild agents like PCC for controlled oxidation .
- Steric Hindrance : Bulky substituents on the tetrazole ring reduce reactivity. Microwave-assisted synthesis can enhance reaction rates .
Contradictions and Troubleshooting
- Hydrazine vs. Thiosemicarbazide Routes : (hydrazine) and (thiosemicarbazide) report divergent yields for similar cyclization steps. This may arise from differences in electron-withdrawing groups affecting reaction kinetics.
- Solvent Polarity : Ethanol is preferred for solubility, but DMF improves yields for hydrophobic derivatives despite complicating purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
